molecular formula C12H13NO2 B8475611 5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

5-(3-Methoxyphenyl)-3-oxo-pentanenitrile

Cat. No. B8475611
M. Wt: 203.24 g/mol
InChI Key: FHTNPXAVWMVXNK-UHFFFAOYSA-N
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Patent
US07737149B2

Procedure details

Acetonitrile (3.36 ml, 64.25 mmol, 1 eq) was added to a slurry of sodium hydride (2.57 g dispersion in mineral oil, 64.25 mmol, 1 eq) in anhydrous 1,4-dioxane (50 ml) and the mixture was stirred at room temperature for 20 mins. Methyl 3-(3-methoxyphenyl)propanoate (10.4 g, 53.54 mmol, 1 eq) in 1,4-dioxane (25 ml) was added and the reaction was refluxed for 2 h. The reaction mixture was cooled and quenched with water. The residue was dissolved in 2M HCl and extracted into ethyl acetate. The organic layer was separated, washed with 2M HCl, water and brine and dried over magnesium sulphate. Evaporation under reduced pressure gave yield to a yellow oil, which was purified by silica column chromatography, eluting with a mixture of 0-50% ethyl acetate in hexanes. Fractions containing the product were combined and evaporated to leave 5-(3-methoxyphenyl)-3-oxo-pentanenitrile (5.37 g, 49% yield).
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[H-].[Na+].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][C:16](OC)=[O:17])[CH:11]=[CH:12][CH:13]=1>O1CCOCC1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][C:16](=[O:17])[CH2:2][C:1]#[N:3])[CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.36 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
2.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 2M HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 2M HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave
CUSTOM
Type
CUSTOM
Details
yield to a yellow oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with a mixture of 0-50% ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCC(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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